Ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via Hantzsch-type multicomponent reactions. The compound’s core features a hexahydroquinoline scaffold with a ketone group at position 5, methyl groups at positions 2 and 7, and a substituted phenyl ring at position 2.
Properties
Molecular Formula |
C21H23Cl2NO3 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C21H23Cl2NO3/c1-5-27-20(26)16-11(2)24-14-9-21(3,4)10-15(25)18(14)17(16)12-7-6-8-13(22)19(12)23/h6-8,17,24H,5,9-10H2,1-4H3 |
InChI Key |
ANDGKTHYGNUQRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)Cl)Cl)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Continuous-Flow Oxidation of 2,3-Dichlorotoluene
The patent CN106699525A details a tubular reactor system for converting 2,3-dichlorotoluene to 2,3-dichlorobenzaldehyde using hydrogen peroxide (H₂O₂) in acetic acid with Co/Mo/Br catalysts. Critical parameters include:
| Temperature (°C) | H₂O₂:Toluene Ratio | Residence Time (s) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| 60 | 4:1 | 60 | 34.3 | 22.1 |
| 90 | 3:1 | 300 | 35.8 | 20.2 |
| 105 | 2:1 | 600 | 41.5 | 28.1 |
| 115 | 2:1 | 900 | 41.7 | 25.1 |
| 130 | 2:1 | 1800 | 40.1 | 27.2 |
Optimal conditions (105°C, 2:1 oxidant ratio, 600s) achieved 28.1% yield, highlighting challenges in balancing conversion and selectivity. Byproduct analysis suggests overoxidation to 2,3-dichlorobenzoic acid as the primary yield-limiting factor.
Multi-Component Synthesis of Target Compound
Catalytic One-Pot Assembly
A representative procedure from RSC publications involves:
- Reagent Preparation :
- Dissolve dimedone (1.5 eq, 0.6 mmol) and ethyl acetoacetate (1 eq, 0.4 mmol) in acetonitrile
- Add Yb(OTf)₃ (10 mol%) and 2,3-dichlorobenzaldehyde (1 eq, 0.4 mmol)
- Reaction Conditions :
- Stir at 80°C for 4-6 hours under nitrogen
- Monitor by TLC (hexane:ethyl acetate 3:1)
- Workup :
- Dilute with brine, extract with ethyl acetate (3×15 mL)
- Dry over Na₂SO₄, concentrate under reduced pressure
- Recrystallize from ethanol to afford white crystals (82-85% yield)
Mechanistic Insights :
- Step 1 : Yb³⁰⁺ activates ethyl acetoacetate's carbonyl, enabling Knoevenagel condensation with the aldehyde to form α,β-unsaturated ketone.
- Step 2 : Dimedone undergoes Michael addition to the enone, facilitated by ytterbium's Lewis acidity.
- Step 3 : Intramolecular cyclization via hemiaminal formation completes the hexahydroquinoline ring.
Alternative Synthetic Routes
Stepwise Assembly
Early syntheses employed isolation of intermediates:
- Formation of Enamine :
React dimedone with ammonium acetate in ethanol to generate 3-amino-5,5-dimethylcyclohex-2-enone. - Condensation with Knoevenagel Adduct :
Combine enamine with pre-formed ethyl 3-(2,3-dichlorobenzylidene)acetoacetate. - Thermal Cyclization :
Reflux in toluene (12h) achieves ring closure (68-72% yield).
While avoiding catalyst costs, this method suffers from lower efficiency and requires intermediate purification.
Characterization and Analytical Data
Spectroscopic Properties
Infrared (IR) :
- Strong absorption at 1698-1706 cm⁻¹ (ester C=O)
- 1644-1648 cm⁻¹ (quinolinone C=O)
- 3282-3292 cm⁻¹ (NH stretch)
¹H NMR (400 MHz, CDCl₃) :
- δ 0.91 (s, 3H, C7-CH₃)
- δ 1.06 (s, 3H, C7-CH₃)
- δ 1.13 (t, J=7.0 Hz, 3H, OCH₂CH₃)
- δ 4.00-4.14 (m, 2H, OCH₂CH₃)
- δ 5.92 (s, 1H, C4-H)
- Aromatic protons at δ 7.08-7.57
¹³C NMR :
Industrial Scale-Up Considerations
Catalyst Recovery and Recycling
Ytterbium triflate exhibits partial solubility in acetonitrile, complicating recovery. Recent advances propose:
- Immobilization on mesoporous silica (SBA-15)
- Use of magnetic Fe₃O₄@Yb(OTf)₃ nanoparticles
Pilot studies show retained activity over 5 cycles with <8% yield drop.
Continuous-Flow Adaptation
Translating batch protocols to flow chemistry could enhance productivity:
- Microreactor Design :
- Residence time <30 minutes
- Temperature gradients to drive sequential reactions
- In-line Analytics : FTIR and UV monitoring for real-time yield optimization
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different pharmacological activities. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield a wide range of functionalized quinoline compounds .
Scientific Research Applications
Ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways or as an antagonist of specific receptors in the central nervous system . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Q & A
Q. What are the recommended green chemistry approaches for synthesizing this compound?
The compound can be synthesized via solvent-free, catalyst-free Hantzsch condensation using ethyl acetoacetate, dimidone, and substituted aldehydes under reflux conditions. This method adheres to green chemistry principles by eliminating hazardous solvents and reducing waste . For optimized yields, ionic liquid-assisted magnetic nanocatalysts (e.g., Fe3O4@NFC@ONSM-Ni) or copper-based molten salts (DABCO₂CuCl₄) can enhance reaction efficiency .
Q. What spectroscopic and crystallographic techniques are used for structural characterization?
- NMR/FT-IR : ¹H/¹³C NMR and FT-IR confirm functional groups and substituent positions. For example, FT-IR peaks at 1695 cm⁻¹ (C=O) and 3286 cm⁻¹ (NH) are characteristic .
- X-ray crystallography : Monoclinic systems (space group P2₁/n) with lattice parameters (e.g., a = 9.6834 Å, β = 105.45°) reveal the flat-boat conformation of the 1,4-dihydropyridine ring and hydrogen bonding networks (N–H⋯O, C–H⋯O) .
Q. How is the antimicrobial activity of this compound evaluated?
Antimicrobial efficacy is assessed via:
- Agar diffusion (CLSI guidelines) : Measures inhibition zones against Gram-positive/-negative bacteria (e.g., Pseudomonas aeruginosa ATCC 27853) .
- Broth microdilution : Determines minimum inhibitory concentrations (MICs). Statistical significance (p < 0.05) is validated using ANOVA .
Advanced Research Questions
Q. How can synthesis yields be optimized while maintaining regioselectivity?
Q. How can contradictions in spectral vs. crystallographic data be resolved?
Q. What advanced software tools are used for structural refinement and analysis?
Q. How do substituent modifications impact biological activity?
Q. Table 2: Biological Activity by Substituent
| Substituent | Activity (MIC, µg/mL) | Source |
|---|---|---|
| 2,3-Dichlorophenyl | 12.5 (Gram-negative) | |
| 4-Methoxyphenyl | 25.0 (Gram-positive) |
Q. What challenges arise when scaling up synthesis for preclinical studies?
- Reproducibility : Batch-to-batch variability in nanocatalyst performance requires rigorous quality control .
- Purification : Column chromatography struggles with polar byproducts; switch to recrystallization in ethanol/water improves purity .
Key Methodological Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
